MPB-vc-PAB-DM1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPB-vc-PAB-DM1 is a thiol-reactive drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly significant in the field of targeted cancer therapy, where it combines the specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPB-vc-PAB-DM1 involves multiple steps, starting with the preparation of the drug-linker conjugate. The process typically includes the following steps:
Synthesis of the Linker: The linker, which includes a valine-citrulline (vc) dipeptide, is synthesized through standard peptide coupling reactions.
Attachment of the Drug: The cytotoxic drug DM1 is then attached to the linker via a para-aminobenzyl (PAB) spacer.
Conjugation to the Antibody: The final step involves the conjugation of the drug-linker to a monoclonal antibody through a maleimide-thiol reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
MPB-vc-PAB-DM1 undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group in the linker reacts with thiol groups on the antibody.
Common Reagents and Conditions
Reagents: Common reagents include peptide coupling agents, protecting groups for amino acids, and thiol-reactive compounds.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the antibody and the drug.
Major Products
The major product of these reactions is the antibody-drug conjugate, which consists of the monoclonal antibody linked to the cytotoxic drug via the vc-PAB linker .
Scientific Research Applications
MPB-vc-PAB-DM1 has a wide range of applications in scientific research:
Chemistry: Used in the development of new ADCs with improved stability and efficacy.
Biology: Studied for its ability to selectively target and kill cancer cells.
Medicine: Investigated in clinical trials for the treatment of various cancers.
Industry: Employed in the production of ADCs for commercial use
Mechanism of Action
The mechanism of action of MPB-vc-PAB-DM1 involves several steps:
Targeting: The monoclonal antibody component binds to a specific antigen on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release: The vc-PAB linker is cleaved by lysosomal enzymes, releasing the cytotoxic drug DM1.
Cytotoxicity: DM1 disrupts microtubule function, leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
Similar Compounds
Mal-VC-PAB-DM1: Another ADC drug-linker conjugate with similar properties but different linker chemistry.
MC-vc-PAB-Auristatin: Uses auristatin as the cytotoxic drug instead of DM1.
Uniqueness
MPB-vc-PAB-DM1 is unique due to its specific linker chemistry and the use of DM1 as the cytotoxic agent. This combination provides a balance of stability and efficacy, making it a valuable tool in targeted cancer therapy .
Properties
Molecular Formula |
C71H92ClN9O19 |
---|---|
Molecular Weight |
1411.0 g/mol |
IUPAC Name |
[(4S)-5-[4-[[6-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-6-oxohexyl]carbamoyloxymethyl]anilino]-4-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]-5-oxopentyl]carbamic acid |
InChI |
InChI=1S/C71H92ClN9O19/c1-41(2)62(77-56(82)21-15-18-45-25-29-49(30-26-45)81-58(84)31-32-59(81)85)65(88)76-50(19-16-34-73-67(90)91)64(87)75-48-27-23-46(24-28-48)40-97-68(92)74-33-13-11-12-22-57(83)79(7)44(5)66(89)99-55-38-60(86)80(8)51-36-47(37-52(95-9)61(51)72)35-42(3)17-14-20-54(96-10)71(94)39-53(98-69(93)78-71)43(4)63-70(55,6)100-63/h14,17,20,23-32,36-37,41,43-44,50,53-55,62-63,73,94H,11-13,15-16,18-19,21-22,33-35,38-40H2,1-10H3,(H,74,92)(H,75,87)(H,76,88)(H,77,82)(H,78,93)(H,90,91)/b20-14+,42-17+/t43-,44+,50+,53+,54-,55+,62+,63+,70+,71+/m1/s1 |
InChI Key |
KPLKWLCBRISXPR-NMXNWJIOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CCCC6=CC=C(C=C6)N7C(=O)C=CC7=O)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)O)NC(=O)C(C(C)C)NC(=O)CCCC6=CC=C(C=C6)N7C(=O)C=CC7=O)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.